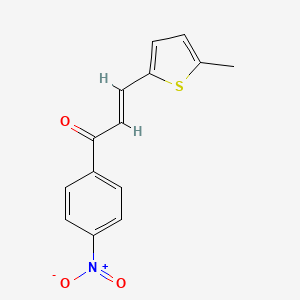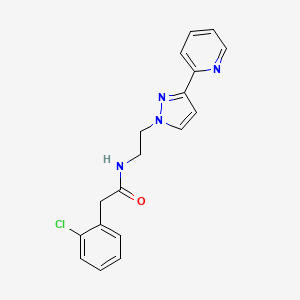
2-(2-chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, also known as CPEA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects.
Applications De Recherche Scientifique
Polyazanaphthalenes Synthesis The compound has been explored in the synthesis of various polyazanaphthalenes, demonstrating its versatility in producing diverse heterocyclic compounds such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others through reactions with different reagents. This showcases its potential in creating novel organic materials with specific chemical properties (Harb et al., 1989).
Coordination Complexes and Antioxidant Activity Studies have also focused on synthesizing coordination complexes constructed from pyrazole-acetamide derivatives, which exhibit significant antioxidant activity. These complexes have been characterized extensively and their solid-state structures determined, highlighting their potential in medicinal chemistry and as bioactive compounds (Chkirate et al., 2019).
Catalysis in Asymmetric Transfer Hydrogenation The compound has been utilized in catalysis, particularly in the asymmetric transfer hydrogenation of ketones, using complexes derived from it. This demonstrates its role in facilitating chemical transformations, which is crucial in the synthesis of pharmaceuticals and fine chemicals (Magubane et al., 2017).
Corrosion Inhibition Research into the synthesis and evaluation of acetamide derivatives, including those related to the compound , has shown promising results in corrosion inhibition. These studies are essential for developing new materials that protect metals from corrosive environments, with applications in industrial maintenance and preservation (Yıldırım & Cetin, 2008).
Oxidation Reactivity The oxidation reactivity of related acetamide compounds has been explored, providing insights into their chemical behavior under oxidative conditions. This research is fundamental in understanding the stability and reactivity of such compounds, which can be applied in developing oxidation-resistant materials or in oxidative chemical synthesis (Pailloux et al., 2007).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-15-6-2-1-5-14(15)13-18(24)21-10-12-23-11-8-17(22-23)16-7-3-4-9-20-16/h1-9,11H,10,12-13H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJGOIHKNSEROV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2356721.png)
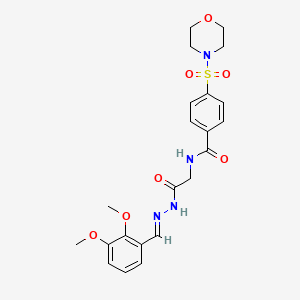

![2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2356724.png)
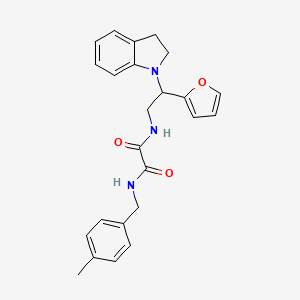

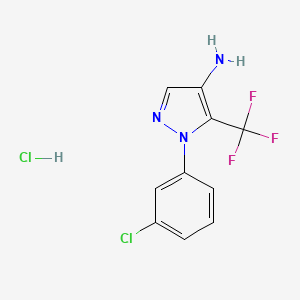
![1-(Furan-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2356736.png)
![2,6-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2356738.png)
![4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2356739.png)
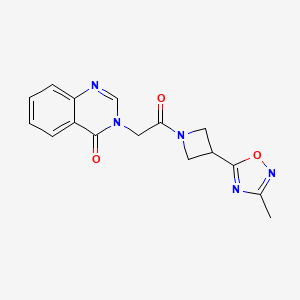

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2356743.png)
